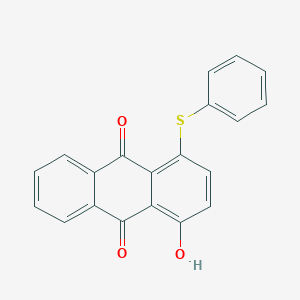
1-Hydroxy-4-(phenylthio)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-4-(phenylthio)anthraquinone is a derivative of anthraquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a hydroxy group at the first position and a thiophenyl group at the fourth position on the anthraquinone core. Anthraquinones are known for their vibrant colors and are often used as dyes, pigments, and in medicinal chemistry for their therapeutic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-(phenylthio)anthraquinone typically involves the functionalization of the anthraquinone core. One common method is the Friedel-Crafts acylation reaction, where thiophenol is reacted with 1-hydroxyanthraquinone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
1-Hydroxy-4-(phenylthio)anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The anthraquinone core can be reduced to anthracene derivatives using reducing agents such as sodium borohydride.
Substitution: The thiophenyl group can participate in electrophilic substitution reactions, allowing further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro compounds under mild conditions.
Major Products Formed
Oxidation: Formation of 1,4-dioxoanthraquinone derivatives.
Reduction: Formation of 1-hydroxy-4-thiophenylanthracene.
Substitution: Various substituted anthraquinone derivatives depending on the electrophile used.
科学研究应用
Biological Activities
1-Hydroxy-4-(phenylthio)anthraquinone has shown promising biological activities:
- Anticancer Properties : Research indicates that anthraquinone derivatives can inhibit cancer cell proliferation and induce apoptosis. The mechanism involves intercalation into DNA, disrupting its structure, and inhibiting topoisomerases, crucial for DNA replication .
- Antioxidant Activity : The compound may interact with reactive oxygen species, exerting antioxidant effects that can modulate cellular signaling pathways.
Medicinal Applications
The medicinal potential of this compound has been explored in various studies:
- Therapeutic Uses : Investigations have focused on its efficacy in treating diseases such as cancer and inflammatory conditions. For instance, it has been noted for its ability to lower uric acid levels by inhibiting xanthine oxidase, which is significant in managing gout and hyperuricemia .
Industrial Applications
In addition to its biological significance, this compound is utilized in industrial applications:
- Dyeing Agents : this compound is employed as a dye due to its vibrant color and stability. It has been effectively used to dye polyester textiles with excellent fastness properties .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of several anthraquinone derivatives, including this compound, on various cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis, highlighting the compound's potential as an anticancer agent.
Case Study 2: Dyeing Efficacy
In an industrial setting, the application of this compound for dyeing polyester fabrics was studied. The fabric dyed with this compound exhibited superior fastness to light and washing compared to other dyes, making it a preferred choice in textile applications .
Data Tables
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Biological Research | Anticancer studies | Significant inhibition of cancer cell proliferation |
| Medicinal Chemistry | Xanthine oxidase inhibition | Effective in lowering uric acid levels |
| Industrial Dyeing | Dyeing polyester textiles | Excellent fastness to light and washing |
作用机制
The mechanism of action of 1-Hydroxy-4-(phenylthio)anthraquinone involves its interaction with cellular proteins and DNA. It can intercalate into DNA, disrupting its structure and inhibiting the function of topoisomerases, enzymes crucial for DNA replication and transcription. This leads to the inhibition of cancer cell proliferation and induction of apoptosis. Additionally, it may interact with reactive oxygen species (ROS), exerting antioxidant effects and modulating cellular signaling pathways .
相似化合物的比较
Similar Compounds
1-Hydroxy-4-phenylanthraquinone: Similar structure but lacks the thiophenyl group, affecting its reactivity and biological activity.
1-Hydroxy-4-arylaminoanthraquinone: Contains an arylamino group instead of a thiophenyl group, leading to different chemical and biological properties.
Uniqueness
1-Hydroxy-4-(phenylthio)anthraquinone is unique due to the presence of the thiophenyl group, which imparts distinct electronic and steric properties. This affects its reactivity in chemical reactions and its interaction with biological targets, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
16672-99-4 |
|---|---|
分子式 |
C20H12O3S |
分子量 |
332.4 g/mol |
IUPAC 名称 |
1-hydroxy-4-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H12O3S/c21-15-10-11-16(24-12-6-2-1-3-7-12)18-17(15)19(22)13-8-4-5-9-14(13)20(18)23/h1-11,21H |
InChI 键 |
UHZBAABNQZKFQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
同义词 |
1-Hydroxy-4-(phenylthio)anthraquinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















